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Compound Name:
yl)carbamate

Cat. No.: B1519003

An In-depth Technical Guide to (S)-tert-Butyl methyl(piperidin-3-yl)carbamate

Executive Summary: (S)-tert-Butyl methyl(piperidin-3-yl)carbamate is a chiral piperidine
derivative of significant interest in medicinal chemistry and pharmaceutical development. As a
versatile synthetic building block, it incorporates a piperidine scaffold, a common motif in
neurologically active compounds, and a Boc-protected secondary amine, facilitating multi-step
synthetic campaigns. This guide provides a comprehensive overview of its chemical properties,
a plausible synthetic pathway, characteristic reactivity, and applications for researchers and
drug development professionals. It is designed to be a foundational resource, synthesizing
technical data with practical, field-proven insights to empower its effective use in the laboratory.

Introduction: The Strategic Value of Piperidine
Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of
numerous FDA-approved drugs. Its conformational flexibility and ability to present substituents
in well-defined three-dimensional space make it an ideal framework for targeting a wide range
of biological receptors. When incorporated into a chiral molecule such as (S)-tert-Butyl
methyl(piperidin-3-yl)carbamate, it provides a stereochemically defined core for building
complex and specific therapeutic agents. The presence of a tert-butoxycarbonyl (Boc)
protecting group offers stability during synthetic manipulations and allows for controlled
deprotection under specific acidic conditions, making it a highly valuable intermediate in the
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synthesis of novel pharmaceuticals.[1][2] This compound is particularly relevant for developing
treatments for neurological disorders, where piperidine-containing molecules have a proven
track record.[3]

Core Physicochemical and Structural Properties

(S)-tert-Butyl methyl(piperidin-3-yl)carbamate (CAS Number: 309962-63-8) is a bifunctional
organic molecule featuring a secondary amine within the piperidine ring and a Boc-protected
secondary amine at the C3-position.[4] This structure provides two distinct points for chemical
modification, a key feature for its role as a synthetic intermediate.

Table 1: Physicochemical Properties

Property Value Source

tert-butyl N-methyl-N-[(3S)-
IUPAC Name . [4]
piperidin-3-ylJcarbamate

CAS Number 309962-63-8 [4]
Molecular Formula C11H22N202 [4]
Molecular Weight 214.30 g/mol [4]
Boiling Point 288 °C (Predicted) [5]
Density 1.01 g/cm3 (Predicted) [5]
Topological Polar Surface Area  41.6 A2 [4]

| Storage Temperature | 2-8°C [[5] |

Spectroscopic Profile

While empirical spectroscopic data for (S)-tert-Butyl methyl(piperidin-3-yl)carbamate is not
widely published, its structure allows for the prediction of key characteristic signals essential for
its identification and quality control.

e 1H-NMR: The spectrum is expected to show a characteristic singlet at approximately 1.4-1.5
ppm, integrating to 9H, which corresponds to the protons of the tert-butyl group. A singlet
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corresponding to the N-methyl group would appear around 2.7-2.9 ppm. The protons on the
piperidine ring would present as a series of complex multiplets in the 1.5-3.5 ppm range. The
proton on the piperidine nitrogen (NH) would likely appear as a broad singlet.

¢ 13C-NMR: Key signals would include the carbonyl carbon of the carbamate group at
approximately 155 ppm. The quaternary carbon and the methyl carbons of the tert-butyl
group are expected around 80 ppm and 28 ppm, respectively. The N-methyl carbon would be
visible around 30-35 ppm, with the piperidine ring carbons appearing in the 25-55 ppm
range.

» IR Spectroscopy: A strong absorption band between 1680-1700 cm~* would be indicative of
the C=0 stretching vibration of the carbamate functional group. C-H stretching vibrations for
the alkyl groups would be observed around 2850-3000 cm~*. The N-H stretching of the
secondary amine in the piperidine ring would appear as a moderate band in the 3300-3500
cm~1region.

e Mass Spectrometry: The nominal mass of the molecule is 214.30. High-resolution mass
spectrometry (HRMS) should confirm the exact mass of 214.1681, corresponding to the
molecular formula C11H22N20:.[4]

Synthesis and Manufacturing

A robust and scalable synthesis is critical for the utility of any chemical intermediate. While
multiple routes can be envisioned, a practical approach involves the selective modification of a
commercially available chiral precursor.

Retrosynthetic Analysis and Proposed Pathway

A logical synthetic strategy begins with a readily available chiral building block, (S)-3-
aminopiperidine or its Boc-protected analogue. The key challenge is the selective N-
methylation of the exocyclic amine without affecting the piperidine ring nitrogen. The following
protocol outlines a plausible and efficient method starting from (S)-tert-butyl piperidin-3-
ylcarbamate.
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Caption: Proposed synthetic workflow for (S)-tert-Butyl methyl(piperidin-3-yl)carbamate.

Recommended Experimental Protocol

Disclaimer: This protocol is a theoretical procedure based on established chemical principles
and should be adapted and optimized under appropriate laboratory conditions by qualified

personnel.

o Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2
or Ar), add (S)-tert-butyl piperidin-3-ylcarbamate (1.0 eq). Dissolve the starting material in
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anhydrous tetrahydrofuran (THF, ~0.2 M).

o Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60%
dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Causality Note: A strong, non-
nucleophilic base is required to deprotonate the carbamate nitrogen, which is significantly
less basic than the piperidine nitrogen, forming the corresponding anion.

e Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir
for 1 hour. The evolution of hydrogen gas should cease, indicating complete anion formation.

¢ N-Methylation: Cool the mixture back to 0°C and add methyl iodide (CHsl, 1.5 eq) dropwise
via syringe. Causality Note: Methyl iodide is a potent electrophile that undergoes an Sn2
reaction with the carbamate anion to form the desired N-methylated product.

» Reaction Completion: Allow the reaction to stir at room temperature overnight. Monitor the
reaction progress by Thin Layer Chromatography (TLC) until the starting material is
consumed.

o Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous
ammonium chloride (NH4Cl) solution at 0°C. Dilute with water and extract the product with
ethyl acetate (3x).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure. Purify the resulting crude oil via
flash column chromatography on silica gel to yield the pure product.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the orthogonal reactivity of its two nitrogen centers.
The piperidine nitrogen is a nucleophilic secondary amine, while the exocyclic nitrogen is
protected as a stable carbamate.
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Caption: Key reaction pathways for the title compound.

Reactivity of the Piperidine Nitrogen

The secondary amine within the piperidine ring is nucleophilic and readily undergoes a variety
of standard transformations:

o N-Alkylation and N-Arylation: It can be alkylated or arylated using electrophiles such as alkyl
halides or aryl halides (e.g., Buchwald-Hartwig amination) to introduce diverse substituents.

» N-Acylation and N-Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or
anhydrides provides the corresponding amides and sulfonamides, which are common
functionalities in drug molecules.

e Reductive Amination: Condensation with aldehydes or ketones followed by reduction affords
N-substituted derivatives, a powerful method for building molecular complexity.

Deprotection of the Carbamate Group

The Boc group is stable to a wide range of reaction conditions, including basic, reductive, and
mildly acidic environments. However, it can be efficiently cleaved under strongly acidic

conditions.
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» Acidolysis: Treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane

(DCM) or hydrogen chloride (HCI) in an organic solvent (e.g., dioxane, methanol) at room

temperature cleanly removes the Boc group, liberating the secondary methylamine

functionality. This unmasks a new reactive handle for further synthetic elaboration.

Applications in Drug Discovery

(S)-tert-Butyl methyl(piperidin-3-yl)carbamate is a high-value intermediate for synthesizing

complex pharmaceutical targets. Its stereochemistry is pre-defined, avoiding costly chiral

separations later in a synthetic sequence. It serves as a precursor for molecules where a

methylamino-substituted piperidine is a key pharmacophore.[6] Its applications span several

therapeutic areas, including but not limited to:

» Orexin Receptor Antagonists: For the treatment of insomnia and other sleep disorders.[6]

¢ IRAK4 Inhibitors: Targeting interleukin-1 receptor-associated kinase 4 for autoimmune

diseases.[6]

o CNS-Active Agents: The piperidine core is a well-established scaffold for targeting receptors

in the central nervous system.[3]

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. Based on GHS

classifications for this compound and related structures, appropriate precautions must be

taken.[4]

Table 2: GHS Hazard Information

Hazard Class Code

SKkin
Corrosion/Irritation

H315

Statement

Causes skin
irritation

Source

[4]

Serious Eye Causes serious eye

o H318 [4]
Damage/Irritation damage
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| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[4] |

o Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and
chemical-resistant gloves (e.g., nitrile) when handling this compound.[7]

» Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of vapors or aerosols. Avoid contact with skin, eyes, and clothing.[8][9]

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents and acids. Recommended storage is at 2-8°C.[5]

e Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a
suitable container for chemical waste disposal.[9]

Conclusion

(S)-tert-Butyl methyl(piperidin-3-yl)carbamate is a strategically important chiral building
block for modern drug discovery. Its defined stereochemistry, orthogonally reactive nitrogen
centers, and the robust nature of the Boc protecting group provide chemists with a reliable and
versatile tool for the synthesis of complex molecular architectures. A thorough understanding of
its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its
full potential in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. myuchem.com [myuchem.com]

e 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used
as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

¢ 3. chemimpex.com [chemimpex.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/28875358
https://www.cleanchemlab.com/msds_pdf/pdf/index_msds.php?hdtuerbcj=25188
https://www.fishersci.ie/store/msds?partNumber=10055652&countryCode=IE&language=en
https://www.kishida.co.jp/product/catalog/msds/id/18751/code/PK0-33351e.pdf
https://m.chemicalbook.com/ProductChemicalPropertiesCB0948009_EN.htm
https://www.kishida.co.jp/product/catalog/msds/id/18751/code/PK0-33351e.pdf
https://www.benchchem.com/product/b1519003?utm_src=pdf-body
https://www.benchchem.com/product/b1519003?utm_src=pdf-custom-synthesis
https://www.myuchem.com/info-detail/exploring-tert-butyl-6-methylpiperidin-3-ylcarbamate-cas-1150618-39-5-in-organic-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7968508/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7968508/
https://www.chemimpex.com/products/41506
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

PubChem [pubchem.ncbi.nim.nih.gov]

4. tert-butyl N-methyl-N-[(3S)-piperidin-3-ylJcarbamate | C11H22N202 | CID 28875358 -

e 5. (S)-3-N-Boc-3-(methylamino)piperidine CAS#: 309962-63-8 [m.chemicalbook.com]

o 6. researchgate.net [researchgate.net]
e 7. cleanchemlab.com [cleanchemlab.com]
» 8. fishersci.ie [fishersci.ie]

e 9. kishida.co.jp [kishida.co.jp]

 To cite this document: BenchChem. [(S)-tert-Butyl methyl(piperidin-3-yl)carbamate chemical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1519003#s-tert-butyl-methyl-piperidin-3-yl-

carbamate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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